Cyclopentolate hydrochloride is a synthetic anticholinergic agent widely employed in ophthalmological research. [, ] It acts as a potent antagonist of muscarinic acetylcholine receptors, specifically targeting the M1 subtype. [, ] This antagonistic action effectively blocks the parasympathetic nervous system's influence on the eye, leading to temporary paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis). [, , ] This property makes it a valuable tool for various ophthalmological investigations. [, , , , , , ]
Formation of Intermediate 3: The synthesis begins with phenylacetic acid reacting with Ketocyclopentane to yield 2 (1 hydroxycyclopent base) phenylacetic acid, designated as intermediate 3. []
Final Product Formation: Intermediate 3 undergoes a series of substitution and salt-forming reactions to produce the final product, Cyclopentolate hydrochloride. []
This synthetic pathway provides a controlled and efficient method for producing Cyclopentolate hydrochloride. []
Charge-transfer complex formation: Cyclopentolate hydrochloride exhibits the ability to form charge-transfer complexes with π-acceptor molecules like 2,3-dichloro-5,6-dicyanobenzoquinon (DDQ). This property has been exploited for its spectrophotometric determination in pure form and pharmaceutical preparations. [, ]
Hydrolysis: Cyclopentolate hydrochloride undergoes hydrolysis in an alkaline environment (0.5 N sodium hydroxide). This reaction forms products that exhibit fluorescence upon excitation at 366 nm, a property utilized in fluorimetric determination methods. []
Degradation: Studies highlight the degradation of Cyclopentolate hydrochloride under specific conditions. While alkaline degradation products are mentioned in the British Pharmacopoeia, research further explores and identifies these products through mass spectrometry. [] Additionally, a potential oxidative degradation pathway for phenylephrine hydrochloride, often co-formulated with Cyclopentolate hydrochloride, is proposed. []
Cyclopentolate hydrochloride exerts its effects by competitively binding to muscarinic acetylcholine receptors, primarily the M1 subtype, located in the iris sphincter and ciliary muscles of the eye. [, ] This binding inhibits the actions of acetylcholine, a neurotransmitter essential for muscle contraction. Consequently, the iris sphincter relaxes, leading to pupil dilation (mydriasis), and the ciliary muscle is paralyzed, preventing accommodation (cycloplegia). [, , ]
Mydriasis Refraction: Cyclopentolate hydrochloride's mydriatic and cycloplegic effects are crucial for accurate refractive error assessment, particularly in children and individuals with accommodative spasm. [, , , , , ] This application aids in diagnosing and managing refractive errors like myopia, hyperopia, and astigmatism. [, , , , ] Studies have investigated its efficacy compared to other cycloplegic agents like Atropine and Tropicamide, examining its onset, duration of action, and impact on ocular parameters. [, , , , , , , ]
Ophthalmic Examinations: Cyclopentolate hydrochloride facilitates comprehensive eye examinations by dilating the pupil, allowing for a clearer view of internal ocular structures. [, , , ] This is particularly beneficial in examining the fundus, optic disc, and retinal vasculature. []
Ocular Biometry: Research utilizes Cyclopentolate hydrochloride to assess its influence on ocular biometry measurements, which are critical for procedures like intraocular lens (IOL) power calculation. [, , , , , ] Studies have investigated its effects on parameters like anterior chamber depth, axial length, corneal curvature, and pupil size, providing insights into potential measurement variations induced by cycloplegia. [, , , , , ]
Drug Interaction Studies: Cyclopentolate hydrochloride's well-defined pharmacological profile makes it valuable for investigating drug interactions, particularly with other ophthalmic medications. [, , ]
Optimizing Dosing and Administration: Research focusing on optimizing the concentration, frequency, and delivery methods (e.g., drops, gels, sprays) of Cyclopentolate hydrochloride can enhance its efficacy and minimize potential side effects. [] This includes exploring alternative delivery systems like mucoadhesive polymers to prolong its duration of action and enhance its ocular bioavailability. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6